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For Researchers, Scientists, and Drug Development Professionals

Abstract
Pivaloyltrifluoroacetone, systematically known as 1,1,1-trifluoro-5,5-dimethyl-2,4-
hexanedione, is a fluorinated β-diketone of significant interest in various chemical and

pharmaceutical applications. Its unique structural features, combining a bulky pivaloyl group

with a highly electronegative trifluoroacetyl moiety, give rise to distinct chemical properties and

reactivity. This technical guide provides an in-depth overview of the chemical structure,

identification, and analytical methodologies for pivaloyltrifluoroacetone, serving as a crucial

resource for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identification
The correct chemical identity of the compound commonly referred to as pivaloyltrifluoroacetone

is 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione. A persistent ambiguity in nomenclature

exists, with some databases misdirecting to "pivalylfluoroacetone," a different chemical entity.

The structure of pivaloyltrifluoroacetone is characterized by a hexane-2,4-dione backbone, with

a trifluoromethyl group at the C1 position and two methyl groups at the C5 position.

Table 1: Chemical Identifiers for Pivaloyltrifluoroacetone
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Identifier Value

Systematic Name 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione

Common Name Pivaloyltrifluoroacetone

CAS Number 22767-90-4[1][2][3][4]

Molecular Formula C₈H₁₁F₃O₂[1][3]

Molecular Weight 196.17 g/mol [1]

InChI
InChI=1S/C8H11F3O2/c1-7(2,3)5(12)4-

6(13)8(9,10)11/h4H2,1-3H3[3]

InChIKey BVPKYBMUQDZTJH-UHFFFAOYSA-N[3]

SMILES CC(C)(C)C(=O)CC(=O)C(F)(F)F[3]

Physicochemical Properties
The physical and chemical properties of pivaloyltrifluoroacetone are summarized in the table

below. These properties are essential for its handling, storage, and application in various

experimental setups.

Table 2: Physicochemical Properties of Pivaloyltrifluoroacetone

Property Value Source

Appearance Colorless to pale yellow liquid Cymit Química

Boiling Point 138-141 °C ChemicalBook[2]

Density 1.129 g/mL at 25 °C ChemicalBook[2]

Refractive Index (n20/D) 1.407 ChemicalBook[2]

Flash Point 41 °C (105.8 °F) - closed cup Sigma-Aldrich

Analytical Characterization
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A thorough analytical characterization is paramount for confirming the identity and purity of

pivaloyltrifluoroacetone. The primary analytical techniques employed are Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

While direct access to full spectral data for 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione was

not available in the initial search, several chemical suppliers indicate the availability of such

data.

Table 3: Summary of Available Analytical Data for Pivaloyltrifluoroacetone

Analytical Technique Data Availability

¹H NMR Indicated as available by ChemicalBook[5]

¹³C NMR Spectrum available from ChemicalBook[6]

Mass Spectrum (MS) Spectrum available from ChemicalBook[5]

Infrared (IR) Spectrum Indicated as available by ChemicalBook[5]

Experimental Protocols
Detailed experimental protocols for the specific analysis of pivaloyltrifluoroacetone are not

readily published. However, based on its chemical nature as a volatile, fluorinated β-diketone,

the following general protocols can be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of pivaloyltrifluoroacetone in 0.6-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).
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Instrument Parameters (¹H NMR):

Spectrometer: 300-500 MHz NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Instrument Parameters (¹³C NMR):

Spectrometer: 75-125 MHz NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024, due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Reference the chemical shifts to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of pivaloyltrifluoroacetone and to identify any volatile

impurities.
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Methodology:

Sample Preparation:

Prepare a dilute solution of pivaloyltrifluoroacetone (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC-MS System:

Gas Chromatograph: Equipped with a capillary column suitable for volatile organic

compounds (e.g., DB-5ms, HP-5ms).

Mass Spectrometer: Capable of electron ionization (EI).

Instrumental Conditions:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: Hold at 250 °C for 5 minutes.

MS Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Data Analysis:
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Identify the peak corresponding to pivaloyltrifluoroacetone based on its retention time and

mass spectrum.

Compare the obtained mass spectrum with a reference library (e.g., NIST) for

confirmation.

Calculate the purity based on the relative peak areas.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in pivaloyltrifluoroacetone.

Methodology:

Sample Preparation (Neat Liquid):

Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates to create a thin film.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc

selenide).

Instrument Parameters:

Spectrometer: FTIR spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Acquisition and Processing:

Acquire a background spectrum of the empty salt plates or the clean ATR crystal.

Acquire the sample spectrum.
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The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands for the carbonyl (C=O), C-F, and C-H

functional groups.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the chemical analysis and

characterization of pivaloyltrifluoroacetone.
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Analytical Workflow for Pivaloyltrifluoroacetone

Synthesis and Purification

Analytical Characterization

Data Interpretation and Confirmation
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Caption: A logical workflow for the synthesis, purification, and analytical characterization of

pivaloyltrifluoroacetone.

Conclusion
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This technical guide provides a consolidated resource for the chemical structure, properties,

and analysis of pivaloyltrifluoroacetone (1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione). By

clarifying its chemical identity and providing adaptable analytical protocols, this document aims

to support researchers and professionals in their work with this versatile fluorinated compound,

ensuring accurate and reproducible results in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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